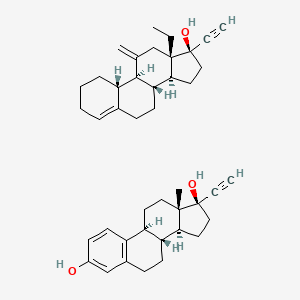

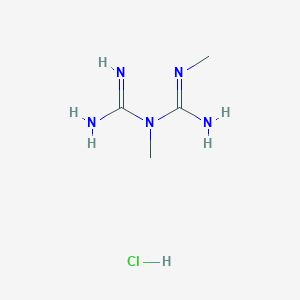

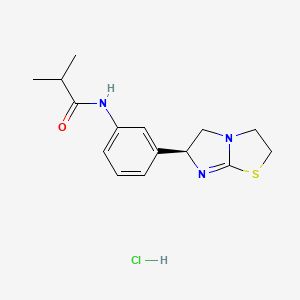

![molecular formula C25H35ClO6 B10858654 propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AL-12182 is a novel 11-oxa prostaglandin analog known for its potent ocular hypotensive activity. It is primarily used in the treatment of ocular hypertension and glaucoma. This compound is the isopropyl ester prodrug of AL-12180, which is a selective FP receptor agonist .

Preparation Methods

The synthesis of AL-12182 involves several steps, starting with D-sorbitol. The compound is synthesized on a multigram scale, ensuring its availability for extensive research and clinical applications . The preparation methods include the formation of the isopropyl ester prodrug, which enhances its bioavailability and efficacy .

Chemical Reactions Analysis

AL-12182 undergoes various chemical reactions, including oxidation and reduction. It is a full agonist in the FP receptor functional assay with low affinity for EP, DP, IP, and TP receptors . The major products formed from these reactions include the carboxylic acid derivative AL-12180, which exhibits significant binding affinity and functional activity at the FP receptor .

Scientific Research Applications

AL-12182 has been extensively studied for its ocular hypotensive effects. It has demonstrated outstanding efficacy in reducing intraocular pressure in animal models, including New Zealand albino rabbits and cynomolgus monkeys . The compound has shown a low incidence of ocular hyperemia, making it a promising candidate for the treatment of glaucoma and ocular hypertension .

Mechanism of Action

The mechanism of action of AL-12182 involves its binding to the FP receptor, leading to a reduction in intraocular pressure. The compound acts as a full agonist at the FP receptor, resulting in the production of intracellular inositol phosphates and the release of calcium from the endoplasmic reticulum . This cascade of events ultimately leads to the desired therapeutic effects .

Comparison with Similar Compounds

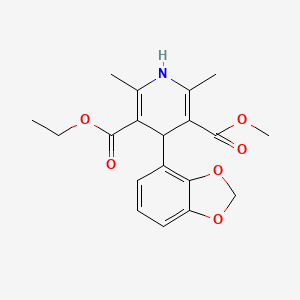

AL-12182 is unique in its selectivity and potency as an FP receptor agonist. Similar compounds include AL-8810 and AL-3138, which are also FP receptor antagonists . AL-12182 stands out due to its higher efficacy and lower incidence of side effects, such as ocular hyperemia . Other similar compounds include travoprost and latanoprost, which are also used in the treatment of glaucoma and ocular hypertension .

Properties

Molecular Formula |

C25H35ClO6 |

|---|---|

Molecular Weight |

467.0 g/mol |

IUPAC Name |

propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate |

InChI |

InChI=1S/C25H35ClO6/c1-18(2)32-25(29)12-7-5-3-4-6-11-22-23(28)17-31-24(22)14-13-20(27)16-30-21-10-8-9-19(26)15-21/h3-4,8-10,13-15,18,20,22-24,27-28H,5-7,11-12,16-17H2,1-2H3/b4-3-,14-13+/t20-,22+,23+,24-/m1/s1 |

InChI Key |

SGNMBLPAWMQIHK-LYTYUWFYSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\CC[C@H]1[C@H](CO[C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCCC1C(COC1C=CC(COC2=CC(=CC=C2)Cl)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

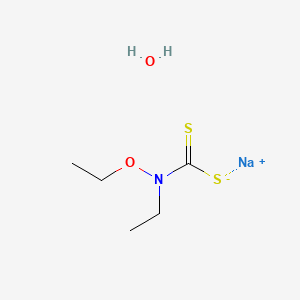

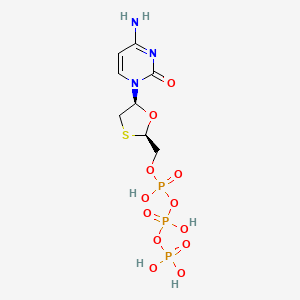

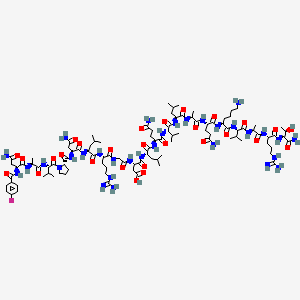

![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)

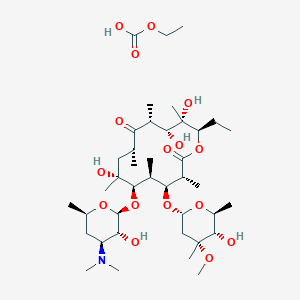

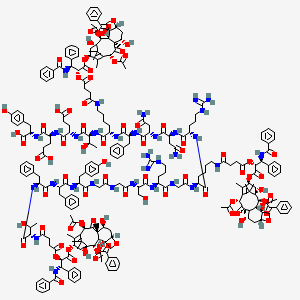

![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)